molecular formula C13H16N2O B8385253 5-(Piperidin-4-yl)indolin-2-one

5-(Piperidin-4-yl)indolin-2-one

Cat. No.: B8385253
M. Wt: 216.28 g/mol
InChI Key: KDXNDXHXRHUPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)indolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted at the 5-position with a piperidin-4-yl group. Indolin-2-one derivatives are recognized for their diverse pharmacological activities, including antimicrobial, antiproliferative, and central nervous system (CNS)-targeting properties . The piperidine moiety enhances bioavailability and binding affinity to biological targets, such as opioid receptors and enzymes like dihydrofolate reductase (DHFR) .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-piperidin-4-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H16N2O/c16-13-8-11-7-10(1-2-12(11)15-13)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,15,16)

InChI Key

KDXNDXHXRHUPIL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)NC(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogs of indolin-2-one derivatives with piperidinyl substitutions include:

Compound Name Substitution Position Key Features Biological Activity/Application Reference
3-(Piperidin-4-yl)indolin-2-one hydrochloride 3 Industrial-grade compound (99% purity) Chemical intermediate
1-(Piperidin-4-yl)indolin-2-one 1 Intermediate in synthesizing bicyclic carboxylates Synthetic precursor
SR16435 1 1-(Piperidin-4-yl)indolin-2-one with phenalenyl group Mixed NOP/MOP receptor agonist
SR16507 1 3-Ethyl-1-(4-isopropylcyclohexyl-piperidin-4-yl)indolin-2-one Mixed NOP/MOP receptor agonist
5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-indolin-2-one 1, 3, 5 Multi-substituted indolin-2-one with methylpiperazine groups Crystallographically characterized (no biological data)

SAR Insights :

  • Substitution at Position 1: Compounds like SR16435 and SR16507 exhibit mixed nociceptin/orphanin FQ (NOP) and μ-opioid (MOP) receptor agonism. Their antinociceptive effects are attenuated by NOP receptor activation, as shown in tail-flick assays in mice .
  • Substitution at Position 3 : 3-(Piperidin-4-yl)indolin-2-one hydrochloride is produced industrially but lacks reported biological data, suggesting its role as a synthetic intermediate .
  • Multi-Substituted Derivatives : Complex analogs (e.g., 5-methyl derivatives with multiple piperazine groups) highlight the versatility of indolin-2-one scaffolds for chemical modifications, though their pharmacological profiles remain underexplored .

Pharmacological Activity vs. Structural Modifications

Opioid Receptor Modulation
  • SR16435 and SR16507: These 1-substituted analogs demonstrate partial agonism at NOP receptors and full agonism at MOP receptors. Their antinociceptive effects are potentiated by NOP antagonists like SB-612111, indicating that NOP activation counteracts MOP-mediated analgesia .
Antimicrobial and Enzyme Inhibition
  • Thiazolyl–Indolin-2-One Hybrids : Derivatives like 5-(piperazin-1-yl)-sulfonylindolin-2,3-dione exhibit DHFR inhibition and anti-quorum sensing activity, though piperidine substitutions are less explored in this context .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.